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molecular formula C13H19F2N B8438364 N-Hexyl-2,4-difluorobenzylamine CAS No. 134672-79-0

N-Hexyl-2,4-difluorobenzylamine

Cat. No. B8438364
M. Wt: 227.29 g/mol
InChI Key: CNFIXRVRXFWZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068371

Procedure details

71.6 g (0.50 mol) of 2,4-difluorobenzylamine, 100.2 g (1.0 mol) of caproaldehyde, 1.0 g of acetic acid, 10 g of Raney nickel in ethanol and 500 ml of tetrahydrofuran are introduced into a 1 l autoclave. This mixture is heated to 100° C. and hydrogenated with stirring and under a pressure of 100 bar. After 13 hours, the take-up of hydrogen is 142% of theory. The black suspension is filtered, and the filtrate is evaporated on a rotary evaporator and subsequently distilled at 77° C. and 2 mbar. 33.1 g of a colourless liquid are obtained.
Quantity
71.6 g
Type
reactant
Reaction Step One
Quantity
100.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5].[CH:11](=O)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].C(O)(=O)C.[H][H]>[Ni].C(O)C.O1CCCC1>[CH2:11]([NH:5][CH2:4][C:3]1[CH:6]=[CH:7][C:8]([F:10])=[CH:9][C:2]=1[F:1])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
71.6 g
Type
reactant
Smiles
FC1=C(CN)C=CC(=C1)F
Name
Quantity
100.2 g
Type
reactant
Smiles
C(CCCCC)=O
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
hydrogenated with stirring and under a pressure of 100 bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The black suspension is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
subsequently distilled at 77° C.

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
C(CCCCC)NCC1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 33.1 g
YIELD: CALCULATEDPERCENTYIELD 29.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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